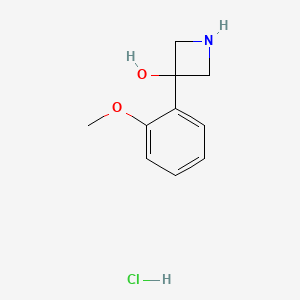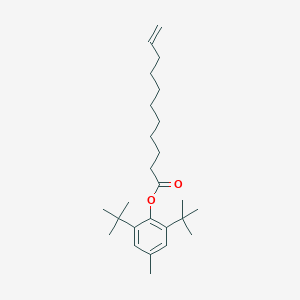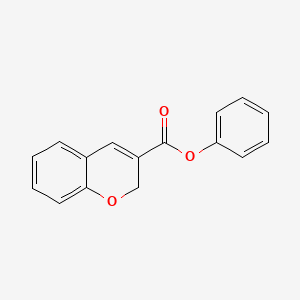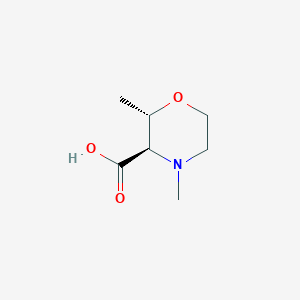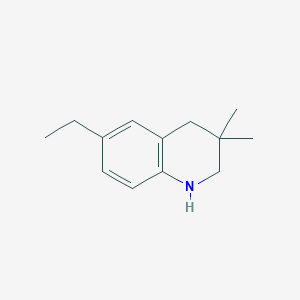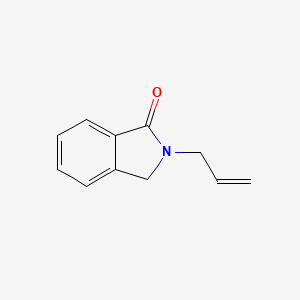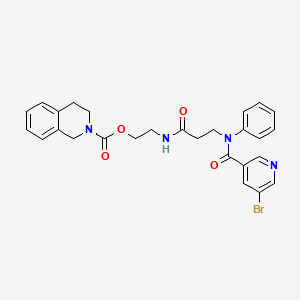
2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a brominated nicotinamide moiety and a dihydroisoquinoline carboxylate group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of the bromine atom into the nicotinamide ring.
Amidation: Formation of the amide bond between the brominated nicotinamide and an appropriate amine.
Coupling: Linking the resulting intermediate with the dihydroisoquinoline carboxylate through an amide or ester bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The bromine atom in the nicotinamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while substitution could replace the bromine atom with a different functional group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given the presence of the nicotinamide moiety.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide structures.
Dihydroisoquinoline derivatives: Compounds featuring the dihydroisoquinoline moiety.
Uniqueness
What sets 2-(3-(5-Bromo-N-phenylnicotinamido)propanamido)ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate apart is the combination of these two moieties, which might confer unique biological activities or chemical properties not seen in simpler analogs.
Propriétés
Formule moléculaire |
C27H27BrN4O4 |
|---|---|
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
2-[3-(N-(5-bromopyridine-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H27BrN4O4/c28-23-16-22(17-29-18-23)26(34)32(24-8-2-1-3-9-24)14-11-25(33)30-12-15-36-27(35)31-13-10-20-6-4-5-7-21(20)19-31/h1-9,16-18H,10-15,19H2,(H,30,33) |
Clé InChI |
KZEZEWIIPFDXDX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)OCCNC(=O)CCN(C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




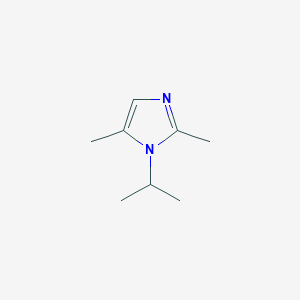
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
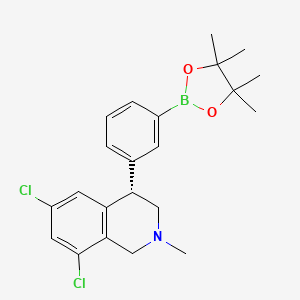
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

